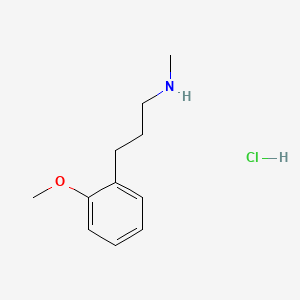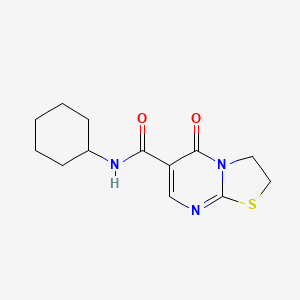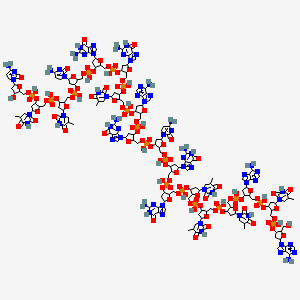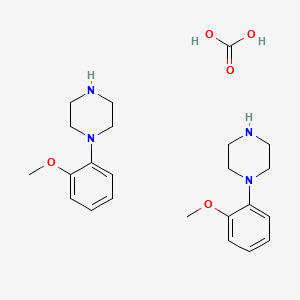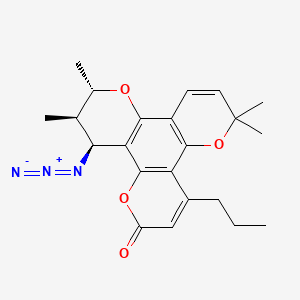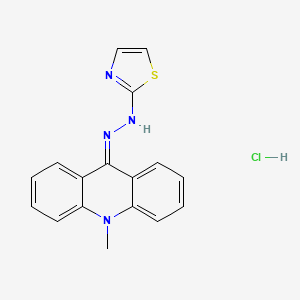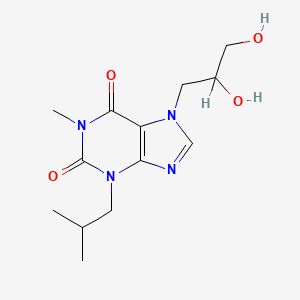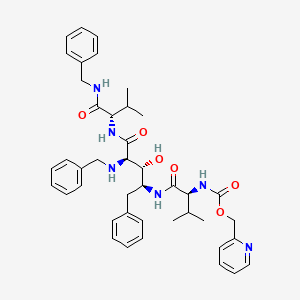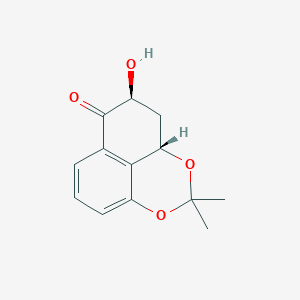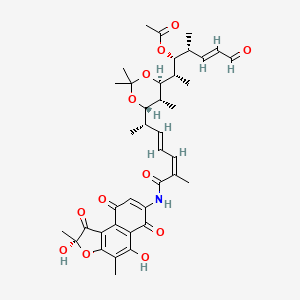
Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)- is a complex organic compound belonging to the rifamycin class of antibiotics. These compounds are known for their potent antibacterial properties, particularly against Gram-positive bacteria and mycobacteria. Rifamycins are derived from the bacterium Amycolatopsis mediterranei and have been extensively studied for their therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin derivatives typically involves multiple steps, including fermentation, extraction, and chemical modification. The initial fermentation process uses Amycolatopsis mediterranei to produce rifamycin B, which is then chemically modified to obtain various derivatives. The specific synthetic route for Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)- would involve selective deoxygenation, dehydrogenation, and protection/deprotection steps under controlled conditions.
Industrial Production Methods
Industrial production of rifamycin derivatives involves large-scale fermentation followed by downstream processing to isolate and purify the desired compound. This includes solvent extraction, crystallization, and chromatographic techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Rifamycin derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Rifamycin derivatives have a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationship of antibiotics.
Biology: Investigating the mechanism of action against bacterial targets.
Medicine: Developing new therapeutic agents for treating bacterial infections.
Industry: Producing antibiotics for pharmaceutical use.
Mechanism of Action
Rifamycin derivatives exert their antibacterial effects by inhibiting bacterial RNA polymerase, an enzyme crucial for transcription. This inhibition prevents the synthesis of RNA, leading to the death of the bacterial cell. The molecular targets include the β-subunit of RNA polymerase, and the pathways involved are related to transcription and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
Uniqueness
Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)- is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other rifamycin derivatives.
Properties
CAS No. |
146744-88-9 |
|---|---|
Molecular Formula |
C39H47NO12 |
Molecular Weight |
721.8 g/mol |
IUPAC Name |
[(E,2R,3R,4R)-2-[(4R,5R,6S)-6-[(2S,3E,5Z)-7-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-6-methyl-7-oxohepta-3,5-dien-2-yl]-2,2,5-trimethyl-1,3-dioxan-4-yl]-4-methyl-7-oxohept-5-en-3-yl] acetate |
InChI |
InChI=1S/C39H47NO12/c1-18(15-12-16-41)32(49-24(7)42)22(5)34-23(6)33(50-38(8,9)51-34)19(2)13-11-14-20(3)37(47)40-25-17-26(43)27-28(31(25)45)30(44)21(4)35-29(27)36(46)39(10,48)52-35/h11-19,22-23,32-34,44,48H,1-10H3,(H,40,47)/b13-11+,15-12+,20-14-/t18-,19+,22+,23-,32-,33+,34+,39+/m1/s1 |
InChI Key |
LHQBNUOTIPLORF-JRKGVWSGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(O[C@H]1[C@@H](C)[C@@H]([C@H](C)/C=C/C=O)OC(=O)C)(C)C)[C@@H](C)/C=C/C=C(/C)\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@@](O4)(C)O)C)O |
Canonical SMILES |
CC1C(OC(OC1C(C)C(C(C)C=CC=O)OC(=O)C)(C)C)C(C)C=CC=C(C)C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


